Home > Products > Screening Compounds P20862 > HIV Protease Substrate 1
HIV Protease Substrate 1 -

HIV Protease Substrate 1

Catalog Number: EVT-14884079
CAS Number:
Molecular Formula: C92H133N27O23S
Molecular Weight: 2017.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HIV Protease Substrate 1 is derived from studies focused on the proteolytic processing of viral proteins, particularly the nucleocapsid protein of HIV-1. It is classified as a synthetic oligopeptide substrate used in biochemical assays to investigate the activity and specificity of HIV protease. The substrate is crucial for both basic research and drug development aimed at inhibiting HIV replication.

Synthesis Analysis

Methods and Technical Details

The synthesis of HIV Protease Substrate 1 typically involves solid-phase peptide synthesis, which allows for the efficient assembly of peptides with specific amino acid sequences. This method enables precise control over peptide length and composition, facilitating the incorporation of modifications that enhance substrate properties.

In one notable study, a series of peptides were synthesized to explore the effects of various amino acid substitutions at critical cleavage sites. These peptides were evaluated using high-performance liquid chromatography to assess their purity and enzymatic susceptibility . The synthesis process often employs microwave-assisted techniques to accelerate reactions and improve yields, particularly when introducing complex modifications .

Molecular Structure Analysis

Structure and Data

The molecular structure of HIV Protease Substrate 1 is characterized by a specific sequence that mimics natural substrates recognized by HIV protease. The structure can be modeled using high-resolution crystal structures of HIV protease, allowing researchers to visualize enzyme-substrate interactions at an atomic level.

The substrate typically consists of a decapeptide sequence that includes key residues critical for binding to the active site of the protease. Structural analysis often utilizes computational modeling techniques to predict binding affinities and interactions within the enzyme's active site .

Chemical Reactions Analysis

Reactions and Technical Details

HIV Protease Substrate 1 undergoes hydrolysis catalyzed by HIV protease, leading to the release of smaller peptide fragments. This reaction is vital for viral maturation, as it activates structural proteins necessary for forming infectious viral particles.

Kinetic studies are frequently performed to determine reaction rates under various conditions. These studies involve measuring substrate turnover rates and calculating Michaelis-Menten constants, which provide insights into enzyme efficiency and substrate affinity .

Mechanism of Action

Process and Data

The mechanism by which HIV Protease Substrate 1 interacts with HIV protease involves several key steps:

  1. Binding: The substrate enters the active site of the protease, where specific amino acid residues interact with the substrate.
  2. Cleavage: The enzyme catalyzes the hydrolysis of peptide bonds within the substrate, facilitated by aspartic acid residues in the active site.
  3. Product Release: Following cleavage, smaller peptide fragments are released, allowing the enzyme to reset for subsequent catalytic cycles.

Data from kinetic analyses reveal that modifications to the substrate can significantly affect its cleavage efficiency, highlighting the importance of structural features in substrate recognition .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HIV Protease Substrate 1 exhibits several notable physical and chemical properties:

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm purity and structural integrity during synthesis .

Applications

Scientific Uses

HIV Protease Substrate 1 serves multiple scientific purposes:

  • Drug Development: It is extensively used in screening assays for potential HIV protease inhibitors, contributing to the discovery of new antiviral compounds.
  • Biochemical Research: Researchers utilize this substrate to study protease specificity, kinetics, and mechanisms, providing valuable insights into viral biology.
  • Therapeutic Monitoring: Understanding how substrates interact with HIV protease can aid in monitoring treatment efficacy in patients undergoing antiretroviral therapy.
Molecular Mechanisms of HIV Protease-Substrate Interaction

Structural Determinants of Substrate Binding in HIV-1 Protease

Flap Dynamics and Conformational Flexibility During Substrate Incorporation

The β-hairpin "flaps" (residues 43–58) of the HIV-1 protease homodimer undergo concerted conformational transitions between open, semi-open, and closed states to regulate substrate access to the catalytic site. Molecular dynamics simulations reveal that flap opening (with tip distances >3.0 nm) permits substrate entry, while closure encloses the substrate, forming a catalytically competent complex [1] [6] [9]. The Gly-Gly-Ile-Gly-Gly sequence at the flap tips (residues 48–52) enables unique "curling" motions, where hydrophobic residues fold inward to stabilize the closed state. Mutations here (e.g., G48V, I50V) impair curling, reduce substrate binding, and confer drug resistance by altering flap dynamics [9] [6]. Coarse-grained models confirm that flap dynamics occur on microsecond timescales, consistent with NMR relaxation data, and are suppressed by antibody binding (e.g., F11.2.32) or inhibitors, which rigidify the active site [6] [7].

Table 1: Conformational States of HIV-1 Protease Flaps

StateFlap Tip Distance (Å)Functional RoleKey Stabilizing Interactions
Wide-Open>30Substrate entry/product releaseSolvent exposure, hydrophobic collapse
Semi-Open10–30Substrate samplingDynamic H-bonds with elbow region
Closed~6Catalytic activationSubstrate H-bonding, hydrophobic curling

Role of Active Site Residues (Asp25-Thr26-Gly27 Triad) in Catalytic Specificity

The catalytic triad Asp25-Thr26-Gry27 is conserved across both protease monomers and mediates substrate hydrolysis through a nucleophilic attack mechanism. Asp25 residues activate a water molecule for nucleophilic attack on the scissile peptide bond (P1-P1'), while Thr26 and Gly27 optimize the geometry of the oxyanion hole for stabilizing the tetrahedral transition state [4] [10]. Mutagenesis studies demonstrate that substitutions at Asp25 (e.g., D25N) abolish proteolytic activity, confirming its indispensable role [4] [8]. The triad's flexibility is modulated by flap dynamics: closed flaps position substrates within 2.3–2.5 Å of the catalytic aspartates, enabling hydrolysis. Kinetic analyses reveal that mutations altering flap flexibility (e.g., G51E/Aib51) indirectly reduce kcat by disrupting active site preorganization, underscoring dynamical coupling between distal residues and catalysis [4] [10].

Table 2: Impact of Active Site Mutations on Catalytic Efficiency

Mutationkcat (s-1)Km (μM)kcat/Km (s-1 μM-1)Structural Consequence
Wild-Type23.4 ± 0.425.1 ± 1.20.93Optimal transition-state stabilization
D25NUndetectableN/A0Loss of nucleophilic water activation
G51A (L/D)17.6 ± 0.326.1 ± 1.40.67Impaired flap closure
G51A (L/L)3.7 ± 0.150.1 ± 2.60.073Symmetric flaps destabilize active site
Aib51/Aib51InactiveN/A0.001Rigidified flaps prevent substrate entry

Substrate-Induced Symmetry Breaking in the Homodimeric Protease

Although HIV-1 protease is a symmetric homodimer, substrate binding induces asymmetric distortions in the active site, flaps, and elbow regions. Crystal structures of six substrate complexes reveal that substrates adopt distinct backbone conformations, breaking dimer symmetry despite conserved protease hydrogen bonds [5] [3]. This asymmetry arises from the protease's accommodation of non-homologous cleavage sequences (e.g., MA/CA: Tyr-Pro vs. RT/RH: Phe-Leu), which impose steric and electrostatic constraints [5] [8]. The substrate envelope hypothesis posits that specificity is determined by a conserved volumetric "envelope" within the active site: substrates exceeding this volume protrude and disrupt catalysis, while inhibitors protruding at these positions are susceptible to resistance mutations [1] [5]. Dynamical coupling further enables distal mutations (e.g., V82A) to remodel the substrate-binding cleft allosterically, explaining drug resistance without direct inhibitor contact [1] [8].

Table 3: Structural Asymmetry Parameters in Substrate Complexes

Cleavage SiteΔ Volume (ų)Flap Tip Distance (Å)Active Site Distortion (Å)Conserved H-Bonds
CA-p29506.20.478/8
MA-CA9807.80.737/8
p1–p61,02010.11.106/8
p2-NC9306.50.349/8

Properties

Product Name

HIV Protease Substrate 1

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid

Molecular Formula

C92H133N27O23S

Molecular Weight

2017.3 g/mol

InChI

InChI=1S/C92H133N27O23S/c1-7-51(4)77(88(136)114-76(50(2)3)87(135)109-64(36-39-73(95)123)81(129)107-62(80(128)110-66(90(138)139)20-13-43-105-92(99)100)18-8-9-41-103-78(126)53-25-27-54(28-26-53)116-117-55-29-31-56(32-30-55)118(5)6)115-86(134)70-21-14-46-119(70)89(137)68(47-52-23-33-57(121)34-24-52)112-84(132)67(48-74(96)124)111-82(130)63(35-38-72(94)122)108-85(133)69(49-120)113-83(131)65(106-79(127)60(93)17-12-42-104-91(97)98)37-40-75(125)102-45-44-101-61-19-10-16-59-58(61)15-11-22-71(59)143(140,141)142/h10-11,15-16,19,22-34,50-51,60,62-70,76-77,101,120-121H,7-9,12-14,17-18,20-21,35-49,93H2,1-6H3,(H2,94,122)(H2,95,123)(H2,96,124)(H,102,125)(H,103,126)(H,106,127)(H,107,129)(H,108,133)(H,109,135)(H,110,128)(H,111,130)(H,112,132)(H,113,131)(H,114,136)(H,115,134)(H,138,139)(H4,97,98,104)(H4,99,100,105)(H,140,141,142)/t51-,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,76-,77-/m0/s1

InChI Key

BYTQJXGDAWVWOK-CTAFNQJCSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.